molecular formula C11H13BN2O2 B14069560 (3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14069560
M. Wt: 216.05 g/mol
InChI Key: RAOASBWUFIYMKN-UHFFFAOYSA-N
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Description

(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both an imidazole ring and a boronic acid group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interaction with various biological targets.

Properties

Molecular Formula

C11H13BN2O2

Molecular Weight

216.05 g/mol

IUPAC Name

[3-methyl-5-(4-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O2/c1-8-3-10(12(15)16)5-11(4-8)14-6-9(2)13-7-14/h3-7,15-16H,1-2H3

InChI Key

RAOASBWUFIYMKN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2C=C(N=C2)C)C)(O)O

Origin of Product

United States

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